molecular formula C13H18N2O5 B12324650 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid

2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid

Cat. No.: B12324650
M. Wt: 282.29 g/mol
InChI Key: PNSCHUZTRIEPGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a Boc (tert-butoxycarbonyl)-protected amino acid derivative featuring a pyridin-3-yl substituent and a hydroxyl group on the β-carbon of the propanoic acid backbone. Its structural complexity suggests applications in medicinal chemistry, peptide synthesis, or as a precursor for enzyme inhibitors.

Properties

IUPAC Name

3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-13(2,3)20-12(19)15-9(11(17)18)10(16)8-5-4-6-14-7-8/h4-7,9-10,16H,1-3H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSCHUZTRIEPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CN=CC=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality early in the synthesis. A widely adopted method involves reacting the starting amino acid derivative with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or N-methylmorpholine. For example:

  • Procedure : S-isoserine (4.0 g, 0.038 mol) is dissolved in a dioxane:water (1:1) mixture, cooled to 0°C, and treated with Boc₂O (11.28 mL, 0.049 mol) and N-methylmorpholine (4.77 mL, 0.043 mol). The reaction proceeds overnight at room temperature, yielding N-Boc-3-amino-2-hydroxypropanoic acid with an 81.5% yield after acidification and extraction.
  • Key Insight : The Boc group enhances stability during subsequent reactions, particularly in acidic or oxidative environments.

Hydroxylation and Final Deprotection

Hydroxylation is achieved through oxidation or direct synthesis of the hydroxypropanoic acid backbone. Acidic deprotection of the Boc group is performed using HCl or TFA:

  • Conditions : Deprotection in 4M HCl/dioxane at 0°C for 1 hour, followed by neutralization with NaHCO₃.

Key Reaction Optimization Strategies

Solvent and Catalyst Selection

  • Solvents : THF and DMF are preferred for coupling reactions due to their polarity and compatibility with carbodiimide reagents.
  • Catalysts : PyBOP and HONB improve coupling efficiency, reducing side reactions compared to traditional DCC.

Temperature and Time Control

  • Low-Temperature Activation : Reactions involving EDC/HONB are initiated at 0°C to minimize racemization.
  • Room-Temperature Stirring : Post-activation coupling proceeds at 20–25°C for 6–18 hours to ensure completeness.

Industrial Production Methods

Scalable synthesis employs continuous flow reactors and automated systems:

  • Flow Microreactors : Enhance mixing and heat transfer, achieving 80–90% yields for Boc protection steps.
  • Purification : Centrifugal partition chromatography (CPC) replaces traditional column chromatography, reducing solvent waste.

Comparative Analysis of Preparation Methods

Method Reagents Conditions Yield Source
Boc Protection Boc₂O, N-methylmorpholine, dioxane/H₂O 0°C → RT, 12–18 h 81.5%
EDC/HONB Coupling EDC, HONB, DMF 0°C → RT, 2–6 h 24–29%
Industrial Flow Synthesis Continuous flow reactor, Boc₂O RT, 1–2 h residence time 80–90%

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as an intermediate in the synthesis of various pharmaceuticals. The presence of the pyridine moiety enhances its biological activity, making it a candidate for drug development. For instance, derivatives of this compound have shown promise in targeting specific biological pathways associated with diseases such as cancer and neurodegenerative disorders.

Peptide Synthesis

The tert-butoxycarbonyl group serves as a protecting group for amines during peptide synthesis. This application is crucial in the field of biochemistry where the selective protection and deprotection of functional groups are necessary for constructing complex peptides and proteins.

Organic Synthesis

This compound acts as a versatile building block in organic synthesis, enabling the creation of more complex molecules through various reactions such as coupling reactions, nucleophilic substitutions, and cyclizations. Its ability to participate in diverse chemical reactions makes it valuable for developing new materials and compounds in materials science.

Analytical Chemistry

The compound can be utilized as a standard reference material in analytical chemistry. Its well-defined structure allows for the development of analytical methods such as chromatography and spectroscopy, facilitating the identification and quantification of similar compounds in complex mixtures.

Case Study 1: Synthesis of Pyridine Derivatives

In a study published by MDPI, researchers synthesized several pyridine derivatives using 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid as a key intermediate. The resulting compounds exhibited significant activity against specific cancer cell lines, highlighting the compound's potential in anticancer drug discovery .

Case Study 2: Peptide Development

A research article detailed the use of this compound in developing novel peptides that target neurotrophic factors. The incorporation of the tert-butoxycarbonyl group allowed for selective modifications at various stages of peptide synthesis, leading to improved stability and biological activity .

Case Study 3: Material Science Applications

Another study focused on using this compound as part of a polymer matrix to enhance mechanical properties. The integration of pyridine-containing compounds into polymers resulted in materials with improved thermal stability and mechanical strength, demonstrating its utility beyond traditional organic synthesis .

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid involves its interaction with various molecular targets. The Boc group protects the amino group during reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can interact with other molecules, facilitating the formation of desired products .

Comparison with Similar Compounds

3-[tert-Butoxycarbonyl]Amino]-2-Methylpropionic Acid

Key Differences :

  • Substituents : Lacks the pyridin-3-yl and hydroxyl groups; instead, it has a methyl group on the β-carbon.
  • Synthesis: Prepared via rhodium-catalyzed hydrogenation of BOC-protected cyanoesters, followed by alkaline hydrolysis (72% yield) .
  • Chiral Resolution : Purified using (R)-(+)-α-methylbenzylamine to isolate the (R)-enantiomer (62.34% yield) .
  • Applications: Simpler structure makes it a model for studying enantiomeric purity in Boc-protected amino acids.

Table 1: Physicochemical Comparison

Property Target Compound 3-[Boc]Amino-2-Methylpropionic Acid
Molecular Formula C₁₃H₁₈N₂O₅ (estimated) C₉H₁₅NO₄
Functional Groups Boc, Pyridin-3-yl, Hydroxyl Boc, Methyl
Synthesis Yield Not explicitly reported 72%
Enantiomeric Purification Not documented Required (chiral resolution)

3-Amino-3-(Pyridin-3-yl)Propanoic Acid

Key Differences :

  • Protection : Lacks the Boc group and hydroxyl substituent.
  • Reactivity: The free amino group increases nucleophilicity but reduces stability under acidic conditions .
  • Applications: Likely used as a building block for metal-organic frameworks or bioactive molecules due to its unmodified amino group.

Table 2: Functional Group Impact

Compound Key Functional Groups Reactivity Profile
Target Compound Boc, Pyridin-3-yl, Hydroxyl Stable to nucleophiles, polar
3-Amino-3-(Pyridin-3-yl)Propanoic Acid Amino, Pyridin-3-yl Prone to oxidation, basic pH use

2-{[(Tert-Butoxy)Carbonyl]Amino}-3-(3-Methyl-3H-Diazirin-3-yl)Propanoic Acid

Key Differences :

  • Substituents : Replaces hydroxyl and pyridin-3-yl with a diazirinyl group (photoreactive).
  • Applications : Used in photoaffinity labeling for studying protein-ligand interactions .
  • Molecular Weight : 243.26 g/mol (vs. ~294 g/mol for the target compound) .

Table 3: Structural and Application Comparison

Property Target Compound Diazirinyl Analog
Key Functional Group Hydroxyl, Pyridine Diazirinyl
Bioactivity Potential kinase inhibition Photoaffinity probes
Stability Acid-labile (Boc cleavage) Light-sensitive

Peptide-Bound Analogs ()

A Boc-protected derivative, (2S)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-{...}pentanamido]-3-(pyridin-3-yl)propanoate, was synthesized as part of a peptide substrate for nitric oxide synthase (NOS).

  • Synthesis : Utilized THF/H₂O solvent and LiOH, with TFA-mediated Boc/Pbf deprotection (68% yield) .

Research Implications

The target compound’s unique combination of Boc protection, hydroxyl group, and pyridine ring positions it as a versatile intermediate for:

  • Drug Discovery: Potential as a kinase inhibitor scaffold due to pyridine’s π-π stacking capability.
  • Peptide Engineering : Hydroxyl group enables hydrogen bonding in peptide side chains.
  • Material Science : Polar functional groups aid in crystallinity for coordination polymers.

Biological Activity

2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid, also known as (S)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid, is a compound with potential therapeutic applications due to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical structure and properties:

  • Molecular Formula : C13H18N2O4
  • Molecular Weight : 282.29 g/mol
  • CAS Number : 1822553-24-1

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. It is hypothesized to function through the modulation of neurotransmitter systems and enzyme activities, particularly those involved in metabolic pathways.

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit inhibitory effects on specific enzymes. For instance, studies have shown that related compounds can inhibit dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism, which is vital for DNA synthesis and repair .

Neurotransmitter Modulation

The pyridine ring structure may contribute to interactions with neurotransmitter receptors. Compounds with similar structures have been noted for their ability to modulate serotonin and dopamine pathways, which are crucial in treating mood disorders and neurodegenerative diseases .

Case Study 1: Antitumor Activity

In a study examining the antitumor effects of related pyridine-based compounds, it was found that certain derivatives displayed significant cytotoxicity against cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspases, leading to programmed cell death .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective properties of pyridine derivatives in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .

Research Findings

StudyFocusFindings
Enzyme InhibitionInhibits DHFR activity leading to reduced cell proliferation
Neurotransmitter ModulationAlters serotonin receptor activity, impacting mood regulation
Antitumor EffectsInduces apoptosis in cancer cell lines through caspase activation
NeuroprotectionReduces oxidative stress in neuronal models

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid?

  • Methodology :

  • Step 1 : Use a tert-butoxycarbonyl (Boc) protection strategy for the amino group to prevent unwanted side reactions during synthesis. This is analogous to procedures described for similar Boc-protected amino acids .
  • Step 2 : Introduce the pyridin-3-yl group via nucleophilic substitution or coupling reactions. Ensure anhydrous conditions to avoid hydrolysis of intermediates.
  • Step 3 : Purify intermediates using column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) and characterize via 1^1H NMR and LC/MS for structural confirmation .
    • Key Data :
ParameterValueSource
Molecular FormulaC14_{14}H19_{19}N2_2O5_5Calculated
Molecular Weight309.32 g/molCalculated

Q. How should researchers handle and store this compound to ensure stability?

  • Safety Protocols :

  • Use PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., P95 masks) is advised if dust is generated .
  • Storage : Keep in a tightly sealed container under inert gas (N2_2 or Ar) at –20°C to prevent degradation. Avoid exposure to moisture, strong acids/bases, or oxidizing agents .

Q. What analytical techniques are critical for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : Confirm stereochemistry and hydroxyl group presence using 1^1H and 13^{13}C NMR. For example, the pyridin-3-yl protons typically resonate at δ 7.2–8.5 ppm .
  • Mass Spectrometry : Use LC/MS (ESI+) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 310).
  • HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water mobile phase.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during synthesis?

  • Troubleshooting :

  • Contradictory NMR Peaks : Repeat the reaction under strictly anhydrous conditions to rule out hydrolysis byproducts. Compare results with literature values for Boc-protected analogs .
  • Unexpected LC/MS Peaks : Perform high-resolution MS (HRMS) to distinguish between isobaric species. Use preparative HPLC to isolate impurities and analyze them via 1^1H NMR .

Q. What strategies optimize the enantiomeric purity of this compound?

  • Methodology :

  • Use chiral catalysts (e.g., Cinchona alkaloids) during asymmetric synthesis of the hydroxy group.
  • Employ chiral stationary phases (CSPs) in HPLC for enantiomer separation. For example, a Chiralpak® IA column with hexane/isopropanol (90:10) can achieve baseline resolution .
    • Validation : Measure optical rotation and compare with reported values for enantiopure standards.

Q. How does the compound’s stability vary under different pH conditions?

  • Experimental Design :

  • Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via HPLC at 0, 24, and 48 hours.
  • Key Finding : The Boc group is labile under acidic conditions (pH < 3), leading to deprotection. Neutral or slightly basic conditions (pH 7–9) enhance stability .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Hypothesis Testing :

  • Test 1 : Perform solubility assays in DMSO, methanol, and chloroform. Record saturation points gravimetrically.
  • Test 2 : Analyze crystal structure via X-ray diffraction to identify hydrogen-bonding networks that may limit solubility in nonpolar solvents.
    • Resolution : The compound’s hydroxyl and pyridinyl groups enhance polarity, favoring solubility in DMSO (>50 mg/mL) but limiting it in chloroform (<5 mg/mL) .

Stability and Reactivity

Q. What are the decomposition pathways under thermal stress?

  • Thermogravimetric Analysis (TGA) :

  • Heat the compound from 25°C to 300°C at 10°C/min. Observe mass loss events:
  • ~150°C: Loss of Boc group (theoretical mass loss: 23%).
  • 200°C: Pyrolysis of the pyridine ring .

Ecological and Toxicological Considerations

Q. What precautions mitigate environmental risks during disposal?

  • Guidelines :

  • Neutralize waste with calcium carbonate before disposal. Avoid release into waterways due to potential aquatic toxicity (data pending) .
  • Incinerate in a certified facility with afterburners and scrubbers to minimize toxic fumes (e.g., NOx_x, CO) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.